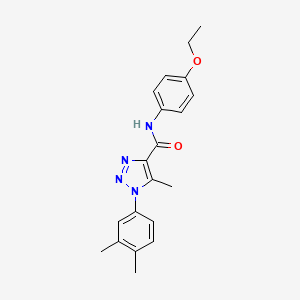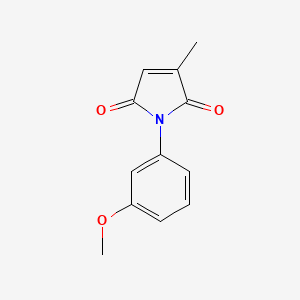
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride, also known as BH3I-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the E3 ubiquitin ligase MDM2, which plays a critical role in regulating the activity of the tumor suppressor protein p53. BH3I-1 has been shown to activate p53 and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has been shown to inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride is its high potency and selectivity for MDM2. It has been shown to be effective at low micromolar concentrations, making it a valuable tool for studying the MDM2-p53 pathway in cancer. However, one limitation of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride. One area of interest is the development of new inhibitors of MDM2 with improved potency and selectivity. Another area of interest is the use of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride in preclinical studies to evaluate its potential as a cancer therapeutic is an important future direction.
Méthodes De Synthèse
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride can be synthesized using a simple and efficient method. The starting material is 2,3-dihydro-1,4-benzodioxine-2-carboximidamide, which is commercially available. The synthesis involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride in high yield and purity.
Applications De Recherche Scientifique
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has been extensively used in scientific research to study the role of MDM2-p53 pathway in cancer. It has been shown to induce apoptosis in cancer cells by activating p53 and inhibiting the anti-apoptotic protein Bcl-2. N'-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboximidamide hydrochloride has also been used to study the mechanism of action of other small molecule inhibitors of MDM2, as well as to develop new inhibitors with improved potency and selectivity.
Propriétés
IUPAC Name |
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-9(11-12)8-5-13-6-3-1-2-4-7(6)14-8;/h1-4,8,12H,5H2,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEYHNSGUQNWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)/C(=N\O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)




![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)


![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)

